molecular formula C7H12N2O3 B064808 (2S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide CAS No. 195138-76-2

(2S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B064808
CAS No.: 195138-76-2
M. Wt: 172.18 g/mol
InChI Key: BWSDVQWOQNNKHG-YFKPBYRVSA-N
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Description

(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy and Methyl Groups: These groups are introduced through alkylation reactions using reagents like methyl iodide and sodium methoxide.

    Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

In an industrial setting, the production of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium azide or sodium cyanide.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereoselective biological processes.

Medicine

In medicine, (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide has potential therapeutic applications. It can be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, with similar but distinct biological activities.

    N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide: The racemic mixture containing both enantiomers.

    N-methyl-5-oxopyrrolidine-2-carboxamide: Lacks the methoxy group, resulting in different chemical properties.

Uniqueness

(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups

Properties

CAS No.

195138-76-2

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

(2S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C7H12N2O3/c1-9(12-2)7(11)5-3-4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1

InChI Key

BWSDVQWOQNNKHG-YFKPBYRVSA-N

SMILES

CN(C(=O)C1CCC(=O)N1)OC

Isomeric SMILES

CN(C(=O)[C@@H]1CCC(=O)N1)OC

Canonical SMILES

CN(C(=O)C1CCC(=O)N1)OC

Synonyms

2-Pyrrolidinecarboxamide,N-methoxy-N-methyl-5-oxo-,(2S)-(9CI)

Origin of Product

United States

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